molecular formula C23H22ClN3O2S B2698884 4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338423-61-3

4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2698884
CAS RN: 338423-61-3
M. Wt: 439.96
InChI Key: FVBRMFMJFIDINY-UHFFFAOYSA-N
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Description

4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy in Cancer Treatment: A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds show potential as Type II photosensitizers for treating cancer in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

  • Antibacterial and Antifungal Properties: González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes, showing significant antibacterial and antifungal activities. These complexes, including derivatives of benzenesulfonamide, have potential applications in microbial control (González-Álvarez et al., 2013).

Kinetic and Structural Analysis

  • Structural and Kinetic Investigation: Rublova et al. (2017) conducted a study focusing on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research provides insights into the molecular structure and reactivity of such compounds (Rublova et al., 2017).

Computational and Molecular Docking Studies

  • Molecular Docking and Computational Analysis

    A study by Sowrirajan et al. (2022) focused on the synthesis and computational analysis of a compound similar to the one . The study involved molecular docking calculations, indicating potential applications in understanding molecular interactions and drug design (Sowrirajan et al., 2022).

  • Enzyme Inhibition and Molecular Docking

    Alyar et al. (2018) synthesized new Schiff bases of sulfa drugs and their metal complexes, examining their antimicrobial activities and carbonic anhydrase enzyme inhibition effects. Computational studies, including molecular docking, were conducted to understand these interactions (Alyar et al., 2018).

  • Carbonic Anhydrase Inhibitors

    Dudutienė et al. (2013) synthesized a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, including compounds with similar structure to the query compound. These were tested as inhibitors of human carbonic anhydrase isozymes, showing high binding potency (Dudutienė et al., 2013).

properties

IUPAC Name

4-chloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-15-5-4-6-18(11-15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-9-7-19(24)8-10-20/h4-12,14,26H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRMFMJFIDINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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